5-Butyl-2-(2-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
- The compound’s structure consists of a seven-membered ring (diazatricyclo[3.3.1.1~3,7~]decanone) and a five-membered indole ring.
- It is a synthetic compound with potential biological applications.
5-Butyl-2-(2-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: is a heterocyclic compound containing an indole ring fused with a diazatricyclo[3.3.1.1~3,7~]decanone moiety.
Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using similar principles.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of this compound.
Substitution: Substitution reactions at the indole ring or the diazatricyclo[3.3.1.1~3,7~]decanone moiety are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with lithium aluminum hydride (LiAlH₄) or oxidation with potassium permanganate (KMnO₄).
Major Products: These reactions can yield diverse products, including substituted indoles or modified diazatricyclo[3.3.1.1~3,7~]decanones.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: The compound’s pharmacological properties may be relevant for drug development.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the fused ring system or specific functional groups.
Similar Compounds: While I don’t have a direct list, you can compare it to related indole derivatives, such as indole-3-acetic acid (a plant hormone) or other synthetic analogs.
Properties
Molecular Formula |
C19H25ClN2O |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
5-butyl-2-(2-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H25ClN2O/c1-3-4-9-19-12-21-10-18(2,17(19)23)11-22(13-19)16(21)14-7-5-6-8-15(14)20/h5-8,16H,3-4,9-13H2,1-2H3 |
InChI Key |
UFKBAELROJJRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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